(2-Isocyanatophenoxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is an organic compound characterized by the presence of an isocyanate group and a trimethylsilyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- typically involves the reaction of benzene derivatives with isocyanates and trimethylsilyl reagents. One common method includes the reaction of 1-chloro-2-[(trimethylsilyl)oxy]benzene with sodium cyanate under controlled conditions to form the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity. The process often includes steps such as purification and distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isocyanate group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include substituted benzene derivatives, amines, and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form stable bonds with nucleophilic sites on other molecules, making it useful in synthesis and modification of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-isocyanato-2-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
Benzene, 1-isocyanato-2-hydroxy-: Contains a hydroxy group instead of a trimethylsilyl group.
Uniqueness
Benzene, 1-isocyanato-2-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the trimethylsilyl group can act as a protecting group or influence the reactivity of the compound .
Eigenschaften
CAS-Nummer |
43112-69-2 |
---|---|
Molekularformel |
C10H13NO2Si |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
(2-isocyanatophenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)13-10-7-5-4-6-9(10)11-8-12/h4-7H,1-3H3 |
InChI-Schlüssel |
DRMFFRMQLQRGIL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.